3-Chloro-4-(2-methoxyethoxy)benzoic acid
Description
3-Chloro-4-(2-methoxyethoxy)benzoic acid is a chloro-substituted benzoic acid derivative featuring a 2-methoxyethoxy group at the para position relative to the carboxylic acid moiety. This compound is structurally characterized by a benzoic acid backbone (C₇H₅O₂) modified with a chlorine atom at the 3-position and a methoxyethoxy (–OCH₂CH₂OCH₃) group at the 4-position.
Properties
Molecular Formula |
C10H11ClO4 |
|---|---|
Molecular Weight |
230.64 g/mol |
IUPAC Name |
3-chloro-4-(2-methoxyethoxy)benzoic acid |
InChI |
InChI=1S/C10H11ClO4/c1-14-4-5-15-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13) |
InChI Key |
CXQOKXSPXJGMBU-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-chloro-4-(2-methoxyethoxy)benzoic acid typically involves:
- Introduction of the 3-chloro substituent on the benzene ring.
- Installation of the 4-(2-methoxyethoxy) substituent via alkylation or substitution.
- Formation or hydrolysis of the benzoic acid moiety from ester or acid chloride intermediates.
The preparation often starts from suitably substituted benzoic acid derivatives or their esters, followed by functional group interconversions.
Preparation via Alkyl Ester Intermediates and Oxidation (Based on EP0369803B2)
A robust method involves preparing alkyl esters of 2-chloro-4-alkylthio benzoic acid derivatives, which are then oxidized and hydrolyzed to yield the target acid:
Step A: Synthesis of 2-chloro-3-substituted-4-alkylthio benzoic acid esters
Starting from 2-chloro-4-alkylthio benzoic acid esters, the 3-position is substituted with the 2-methoxyethoxy group.Step B: Oxidation of Alkylthio to Alkylsulfone
The alkylthio substituent at the 4-position is oxidized to the corresponding alkylsulfone using an oxidizing agent such as m-chloroperbenzoic acid in methylene chloride solvent. The reaction is conducted at 20° to 100°C with stirring. This step improves the functional group diversity and reactivity for subsequent transformations.Step C: Hydrolysis to Benzoic Acid
The alkyl ester is hydrolyzed under basic conditions (e.g., sodium hydroxide in 80% methanol-water mixture) at 25° to 100°C to afford the free 3-chloro-4-(2-methoxyethoxy)benzoic acid. The product is isolated by conventional techniques such as filtration or extraction.Alternative Step: Direct Hydrolysis and Oxidation
The ester or cyano compound can be hydrolyzed and oxidized in a one-pot procedure to directly yield the trisubstituted benzoic acid.Optional Step: Conversion to Acid Chloride or Acid Cyanide
The acid can be converted to acid chlorides using oxalyl chloride and catalytic dimethylformamide in methylene chloride at 20-40°C. Acid chlorides can be further converted to acid cyanides by reaction with cuprous cyanide at elevated temperatures (50° to 220°C).
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| A | Alkyl ester of 2-chloro-4-alkylthio benzoic acid | Starting material preparation | Substitution at 3-position |
| B | m-Chloroperbenzoic acid, methylene chloride, 20-100°C | Oxidation of alkylthio to sulfone | Enhances functional group reactivity |
| C | NaOH, 80% methanol-water, 25-100°C | Hydrolysis to benzoic acid | Conventional isolation methods |
| D | Oxalyl chloride, DMF catalyst, methylene chloride, 20-40°C | Conversion to acid chloride | Intermediate for further functionalization |
| E | Cuprous cyanide, 50-220°C | Conversion to acid cyanide | Optional derivative synthesis |
This approach is well-documented in patent EP0369803B2 and provides a versatile route to trisubstituted benzoic acids including 3-chloro-4-(2-methoxyethoxy)benzoic acid.
Related Synthetic Approaches and Analogous Compounds
While direct preparation methods for 3-chloro-4-(2-methoxyethoxy)benzoic acid are sparse, analogous compounds and intermediates have been synthesized using similar strategies:
3-(2-Methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoic acid was prepared by a sequence involving acid chloride formation, esterification, and substitution steps in toluene with trimethylamine and subsequent functional group transformations.
Industrial scale syntheses of related trisubstituted benzoic acids involve nitration, hydrolysis, bromination, and diazotization steps, indicating the feasibility of multi-step functionalization on the benzoic acid scaffold.
Summary Table of Preparation Methods
Research Findings and Considerations
The oxidation of alkylthio groups to sulfones is a critical step to achieve the desired substitution pattern and to enhance the chemical stability of the compound.
Hydrolysis conditions must be optimized to avoid decomposition or side reactions, with methanol-water mixtures being effective solvents.
Use of mild Lewis acid catalysts and controlled reaction temperatures improves selectivity and yield in related benzoic acid syntheses.
Purification typically involves conventional extraction, crystallization, or filtration techniques, depending on the scale.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethoxy)-3-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-(2-Methoxyethoxy)-3-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)-3-chlorobenzoic acid involves its interaction with specific molecular targets. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with biological molecules. The chlorine atom can participate in various chemical reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Chloro-4-(2-methoxyethoxy)benzoic acid with structurally related benzoic acid derivatives, focusing on molecular properties, substituent groups, and applications:
Structural and Physicochemical Comparisons
Substituent Effects :
- The 2-methoxyethoxy group in the target compound provides a flexible ether chain, enhancing solubility compared to simpler substituents like ethoxy .
- Trifluoromethoxy groups (as in ) introduce strong electron-withdrawing effects, increasing acidity (pKa ~2.5–3.0) compared to alkoxy-substituted analogs .
- Benzyloxy substituents () add steric bulk and aromaticity, reducing water solubility but improving lipophilicity for membrane penetration .
Molecular Weight and Applications :
Q & A
Q. What are the established synthetic pathways for synthesizing 3-Chloro-4-(2-methoxyethoxy)benzoic acid, and what key reaction conditions must be optimized?
Methodological Answer: The synthesis typically involves two primary steps:
Etherification : Introduce the 2-methoxyethoxy group at the 4-position of benzoic acid via Williamson ether synthesis. For example, reacting 4-hydroxybenzoic acid with 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80°C .
Chlorination : Chlorinate the 3-position using chlorine gas (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃) under controlled temperatures (40–60°C) to ensure regioselectivity .
Q. How can researchers ensure the purity of 3-Chloro-4-(2-methoxyethoxy)benzoic acid following synthesis, and what analytical techniques are recommended?
Methodological Answer:
Q. What spectroscopic methods are most effective for characterizing the structural integrity of 3-Chloro-4-(2-methoxyethoxy)benzoic acid?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.0 ppm) and ether-linked methylene groups (δ 3.5–4.0 ppm) .
- IR Spectroscopy : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M-H]⁻ at m/z 244.6) .
Advanced Research Questions
Q. How do structural modifications at the 4-position (e.g., varying ether substituents) influence the physicochemical and biological properties of 3-chlorobenzoic acid derivatives?
Methodological Answer:
- Physicochemical Effects :
- Biological Activity :
- Enzyme Inhibition : Bulkier substituents may sterically hinder target binding, reducing efficacy .
- SAR Studies : Use in vitro assays (e.g., enzyme inhibition IC₅₀) to compare analogs .
Q. What computational chemistry approaches can predict the reactivity and target interactions of 3-Chloro-4-(2-methoxyethoxy)benzoic acid?
Methodological Answer:
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites (e.g., chlorinated position) .
- Molecular Docking : Simulate binding to targets (e.g., cyclooxygenase-2) using AutoDock Vina; validate with experimental IC₅₀ data .
- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys suggest feasible routes by analyzing reaction databases .
Q. How should researchers address discrepancies in reported biological activity data for 3-Chloro-4-(2-methoxyethoxy)benzoic acid across different experimental models?
Methodological Answer:
- Controlled Replication : Standardize assay conditions (e.g., pH, temperature, cell lines) .
- Purity Cross-Validation : Use orthogonal methods (e.g., HPLC + NMR) to rule out impurity effects .
- Mechanistic Studies : Perform kinetic assays (e.g., time-dependent inhibition) to resolve conflicting activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
